molecular formula C4H11ClN2O B1148897 (2R)-2-amino-N-methylpropanamide CAS No. 132168-84-4

(2R)-2-amino-N-methylpropanamide

Cat. No.: B1148897
CAS No.: 132168-84-4
M. Wt: 138.59594
InChI Key:
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Description

(2R)-2-amino-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Scientific Research Applications

(2R)-2-amino-N-methylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

Target of Action

The primary target of (2R)-2-amino-N-methylpropanamide, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes .

Mode of Action

This compound acts by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses . Antagonism of adenosine A1 receptors, which are almost exclusively expressed at nerve terminals, also counteracts the compound’s effect on glutamate release and presynaptic activity .

Biochemical Pathways

The compound’s action affects the glutamatergic system , leading to changes in the release and uptake of the neurotransmitter glutamate . This can influence various downstream effects, including alterations in synaptic plasticity and neuronal excitability . The compound also appears to affect intracellular signaling pathways, reducing P-T286-CamKII and P-S9-Synapsin, which correlate with decreased synaptic vesicle recycling .

Pharmacokinetics

It is known that the compound’s bioavailability and distribution can be influenced by factors such as its route of administration, metabolism, and excretion

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in glutamate release, changes in intracellular signaling, and alterations in synaptic vesicle recycling . These changes can influence neuronal activity and synaptic plasticity, potentially contributing to the compound’s observed antidepressant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, physical activity, stress, and exposure to environmental toxins can influence the body’s physiological state and potentially affect the compound’s pharmacokinetics and pharmacodynamics . .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R)-2-amino-N-methylpropanamide can be synthesized through several methods. One common approach involves the reductive amination of (2R)-2-aminopropanoic acid with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction typically occurs in an aqueous or alcoholic solvent under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (2R)-2-aminopropanoic acid derivatives. This process can be optimized for large-scale production by using high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form (2R)-2-amino-N-methylpropanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of (2R)-2-amino-N-methylpropanol.

    Substitution: Formation of substituted amides or amines.

Comparison with Similar Compounds

  • (2S)-2-amino-N-methylpropanamide
  • (2R)-2-amino-N-ethylpropanamide
  • (2R)-2-amino-N-methylbutanamide

Comparison:

    (2S)-2-amino-N-methylpropanamide: The enantiomer of (2R)-2-amino-N-methylpropanamide, with similar chemical properties but different biological activity due to its chiral nature.

    (2R)-2-amino-N-ethylpropanamide:

    (2R)-2-amino-N-methylbutanamide: A longer carbon chain, which may affect its solubility and reactivity.

Properties

IUPAC Name

(2R)-2-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYFZPCICOPMQ-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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